Product packaging for 1-[2-(3,4-Difluorophenyl)ethyl]triazole(Cat. No.:)

1-[2-(3,4-Difluorophenyl)ethyl]triazole

Cat. No.: B6939657
M. Wt: 209.20 g/mol
InChI Key: UIPQSGQOPWWLNV-UHFFFAOYSA-N
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Description

1-[2-(3,4-Difluorophenyl)ethyl]triazole is a synthetic organic compound featuring a triazole heterocycle linked to a 3,4-difluorophenyl group via an ethyl spacer. This structure combines a privileged pharmacophore with a halogenated aromatic system, making it a valuable intermediate in medicinal chemistry and drug discovery research. The triazole ring is a nitrogen-containing heterocycle known for its significant stability, dipole moment, and capacity for hydrogen bonding, which allows it to interact effectively with biological targets . Notably, the triazole scaffold is a key structural component in a wide array of approved therapeutic agents, including antifungal drugs (e.g., fluconazole, voriconazole, posaconazole) , anxiolytics, and anticancer medications . The incorporation of fluorine atoms on the phenyl ring is a common strategy in lead optimization, as it can influence the molecule's electronic properties, metabolic stability, and lipophilicity, thereby fine-tuning its pharmacokinetic profile . This compound is primarily designed for use in laboratory research as a key starting material or building block. Researchers can utilize it to develop novel chemical entities for investigating structure-activity relationships (SAR), particularly in the development of enzyme inhibitors . Its structural features suggest potential for creating analogs with various pharmacological activities, aligning with the broad spectrum of biological activities reported for triazole derivatives, which include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9F2N3 B6939657 1-[2-(3,4-Difluorophenyl)ethyl]triazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(3,4-difluorophenyl)ethyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c11-9-2-1-8(7-10(9)12)3-5-15-6-4-13-14-15/h1-2,4,6-7H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPQSGQOPWWLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN2C=CN=N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 3,4 Difluorophenyl Ethyl Triazole and Analogues

Established Synthetic Pathways for Triazole Derivatives

The construction of the triazole core is a mature field in organic chemistry, with a variety of reliable methods at the disposal of synthetic chemists. nih.gov These methods range from classic cycloadditions to modern, high-efficiency catalytic processes.

The concept of "click chemistry" has become nearly synonymous with the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its efficiency, reliability, and mild reaction conditions. nih.gov The cornerstone of this approach is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne. While the thermal version of this reaction requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, the introduction of copper(I) catalysis dramatically changed the landscape. researchgate.net

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer. researchgate.net The reaction is robust, tolerates a wide variety of functional groups, and can often be performed in aqueous solvent systems, making it a powerful tool for bioconjugation and materials science. nih.govscielo.br The active Cu(I) catalyst is typically generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or by using a copper(I) salt such as copper(I) iodide. frontiersin.orgnih.gov

Beyond the CuAAC reaction, a diverse array of synthetic methods for both 1,2,3- and 1,2,4-triazoles have been developed.

For 1,2,3-triazoles , ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides complementary regioselectivity to CuAAC, yielding 1,5-disubstituted products. nih.gov Metal-free methods have also gained traction, including strain-promoted azide-alkyne cycloadditions (SPAAC) and reactions utilizing organocatalysts or iodine-mediated cyclizations from precursors like N-tosylhydrazones. organic-chemistry.org

The synthesis of 1,2,4-triazoles follows different mechanistic pathways. Classic named reactions like the Pellizzari reaction (heating an amide and an acyl hydrazide) and the Einhorn–Brunner reaction (condensation of hydrazines with diacylamines) are foundational methods. scispace.com More contemporary approaches often involve the cyclization of a hydrazine (B178648) or hydrazide derivative with a single-carbon source. For example, reacting substituted hydrazines with formamide (B127407) or amidines can efficiently produce the 1,2,4-triazole (B32235) ring. frontiersin.orgscispace.com Catalyst-controlled regioselective syntheses have also been developed, where, for instance, Ag(I) catalysis can favor the formation of 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis can lead to 1,5-disubstituted isomers from the same starting materials. isres.org

Triazole IsomerGeneral MethodKey PrecursorsKey FeaturesReferences
1,2,3-Triazole (1,4-disubstituted)Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Organic Azide, Terminal AlkyneHigh regioselectivity, mild conditions, high yield. nih.gov, researchgate.net
1,2,3-Triazole (1,5-disubstituted)Ru-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)Organic Azide, Terminal AlkyneComplementary regioselectivity to CuAAC. nih.gov
1,2,4-TriazoleEinhorn-Brunner ReactionHydrazine, DiacylamineClassic condensation method. scispace.com
1,2,4-TriazolePellizzari ReactionAmide, Acyl hydrazideThermal condensation, often requires harsh conditions. scispace.com
1,2,4-TriazoleHydrazine CyclizationSubstituted Hydrazine, C1 Synthon (e.g., Formamide)Versatile and common method for N-substituted 1,2,4-triazoles. frontiersin.org, chemmethod.com

Specific Synthetic Strategies Employed for 1-[2-(3,4-Difluorophenyl)ethyl]triazole

A specific, documented synthesis for this compound is not readily found in published literature. However, its synthesis can be confidently proposed based on the robust and versatile methods described above. The strategy depends on which triazole isomer is desired.

Synthesis of the 1,2,3-Triazole Isomer:

The most logical and efficient route to 1-[2-(3,4-Difluorophenyl)ethyl]-1H-1,2,3-triazole is the CuAAC reaction. This would involve the reaction of 1-(2-azidoethyl)-3,4-difluorobenzene with an acetylene (B1199291) source.

Preparation of the Azide Precursor: The key intermediate, 1-(2-azidoethyl)-3,4-difluorobenzene, can be prepared from commercially available 2-(3,4-difluorophenyl)ethanol. The alcohol can be converted to a suitable leaving group, such as a tosylate or a bromide, followed by nucleophilic substitution with sodium azide. A similar synthesis is documented for 4-(2-azidoethyl)phenol, where 4-(2-bromoethyl)phenol (B83804) is reacted with sodium azide in DMF to achieve a 97% yield. rsc.org

Cycloaddition: The resulting azide would then undergo a [3+2] cycloaddition with acetylene. To avoid handling gaseous acetylene, a surrogate like calcium carbide or a protected form of acetylene can be used. organic-chemistry.org The reaction, catalyzed by a Cu(I) source, would selectively yield the 1-substituted-1,2,3-triazole.

Synthesis of the 1,2,4-Triazole Isomer:

To produce 1-[2-(3,4-Difluorophenyl)ethyl]-1H-1,2,4-triazole , a cyclization strategy is employed.

Preparation of the Hydrazine Precursor: The key intermediate for this route is 2-(3,4-difluorophenyl)ethylhydrazine . This can be synthesized from 2-(3,4-difluorophenyl)ethylamine. A common method involves the diazotization of the amine followed by reduction. Alternatively, a process similar to the synthesis of 2-ethylphenyl hydrazine, which involves diazotization of ethylaniline and subsequent reduction, can be adapted. environmentclearance.nic.in

Cyclization: The prepared hydrazine is then reacted with a reagent that provides the final carbon atom of the triazole ring. Heating the hydrazine with formamide is a classic and effective method. scispace.com Alternatively, reaction with dimethylformamide-dimethylacetal (DMF-DMA) provides a milder route to the formation of the 1,2,4-triazole ring.

Advances in Catalytic Organic Synthesis for Triazole Compounds

Catalysis is central to modern triazole synthesis, offering control over regioselectivity, reaction rates, and conditions.

Catalyst SystemTriazole TypeFunction/AdvantageReferences
Cu(I) salts (e.g., CuI, CuSO₄/NaAsc)1,4-disubstituted 1,2,3-TriazoleHigh regioselectivity and reaction rates for CuAAC. The most common "click" catalyst. frontiersin.org, nih.gov
RuCpCl(PPh₃)₂1,5-disubstituted 1,2,3-TriazoleReverses the regioselectivity compared to copper, providing access to the 1,5-isomer. nih.gov
Ag(I) salts1,3-disubstituted 1,2,4-TriazoleDirects regioselectivity in [3+2] cycloadditions of isocyanides and diazonium salts. isres.org
Cu(II) salts1,5-disubstituted 1,2,4-TriazoleProvides alternative regioselectivity to Ag(I) in the same reaction type. isres.org
Iodine (I₂)1,2,3- and 1,2,4-TriazolesActs as a metal-free catalyst in oxidative cyclizations. isres.org, organic-chemistry.org
Electrochemistry (Copper Anode)1,4-disubstituted 1,2,3-TriazoleGenerates the Cu(I) catalyst in situ, minimizing waste and improving reaction control. scielo.br

Recent progress has focused on developing more sustainable and efficient catalytic systems. This includes the use of heterogeneous catalysts for easier removal and recycling, photocatalytic methods that use light to drive the reaction, and electro-assisted click reactions where a copper anode serves as a controlled source of the Cu(I) catalyst. scielo.brrsc.org For 1,2,4-triazoles, catalyst-controlled regioselective methods now allow for the synthesis of specific isomers from common precursors simply by changing the metal catalyst, for example, from silver to copper. isres.org

Optimization of Reaction Conditions for Enhanced Purity and Yield in this compound Synthesis

Achieving high purity and yield in the synthesis of the target compound requires careful optimization of several reaction parameters. Based on the proposed CuAAC route for the 1,2,3-triazole isomer, the following factors are critical:

Catalyst System: The choice of copper source (e.g., CuI, CuBr, or in situ reduction of CuSO₄) and the potential addition of a ligand can significantly impact efficiency. Ligands, such as bathophenanthroline, can stabilize the Cu(I) oxidation state and prevent catalyst disproportionation, leading to better yields.

Solvent: The solvent system must be capable of dissolving both the organic azide and the alkyne/copper-acetylide intermediate. Common choices include mixtures of t-butanol and water, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). nih.govrsc.org The optimal solvent depends on the specific solubility of the substrates.

Temperature: While many CuAAC reactions proceed readily at room temperature, gentle heating (e.g., 40-60 °C) can sometimes accelerate the reaction and ensure full conversion, particularly with less reactive substrates.

Purification: The high efficiency of the CuAAC reaction often simplifies purification. The product can typically be isolated through simple filtration or extraction, followed by recrystallization or column chromatography to remove residual copper and byproducts.

For the proposed 1,2,4-triazole synthesis, optimization would focus on the cyclization step. The choice between thermal conditions (e.g., refluxing in formamide) and microwave irradiation can drastically affect reaction times, often reducing them from hours to minutes. The stoichiometry of the reagents and the potential use of an acid or base catalyst can also be fine-tuned to maximize the cyclization efficiency and minimize side reactions.

Mechanistic Investigations of 1 2 3,4 Difluorophenyl Ethyl Triazole at the Molecular and Cellular Level

Elucidation of Molecular Targets and Binding Interactions

The biological activity of a chemical entity is fundamentally dictated by its interactions with molecular targets within the cell. For triazole-based compounds, these targets are often enzymes or receptors, and the binding affinity is a key determinant of potency. nih.gov

The 1,2,4-triazole (B32235) moiety is a well-established pharmacophore in a major class of antifungal agents that target the enzyme Cytochrome P450 14α-demethylase, commonly known as CYP51. frontiersin.org This enzyme plays an essential role in the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. frontiersin.orgnih.gov The inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane. frontiersin.org

Triazole-based inhibitors, such as 1-[2-(3,4-Difluorophenyl)ethyl]triazole, are classified as type II inhibitors. nih.gov They act by coordinating directly with the heme iron atom at the active site of the CYP51 enzyme. nih.govnih.gov The N4 nitrogen of the triazole ring forms a coordinate bond with the ferric heme iron, which prevents the enzyme from binding its natural substrate, lanosterol (B1674476), and participating in the catalytic cycle. nih.gov The difluorophenyl group and the ethyl linker of the molecule are expected to form additional hydrophobic and van der Waals interactions within the enzyme's substrate-binding channel, further stabilizing the enzyme-inhibitor complex and enhancing inhibitory potency. frontiersin.org The strength of this inhibition is a critical factor in the compound's antifungal efficacy. nih.gov

While CYP51 is the most probable target for a compound with the structure of this compound, the versatility of the triazole scaffold allows its derivatives to bind to a variety of other receptors. nih.govnih.gov For instance, different synthetic 1,2,4-triazole derivatives have been shown to exhibit binding affinity for endothelin receptors (ET(A) and ET(B)) and somatostatin (B550006) receptors. nih.govnih.gov In the context of cancer research, triazole-indolinone hybrids have been designed to target the ATP binding site of the VEGFR-2 receptor, a key component in angiogenesis signaling. nih.govmdpi.com

Cellular Pathway Modulation by this compound

By engaging with molecular targets, small molecules can modulate intracellular signaling pathways, leading to a cascade of cellular responses that determine the compound's ultimate biological effect.

The primary pathway affected by the inhibition of CYP51 is the ergosterol biosynthesis pathway. frontiersin.org This disruption has profound effects on fungal cell physiology, impacting membrane fluidity, permeability, and the function of membrane-bound proteins. frontiersin.org

Beyond this well-established antifungal mechanism, other triazole-containing molecules have been shown to modulate critical signaling pathways in mammalian cells, particularly in the context of oncology. For example, certain 1,2,4-triazole derivatives have been developed as inhibitors of the VEGFR-2 signaling pathway. nih.govmdpi.com Inhibition of VEGFR-2 blocks the downstream signaling cascade that promotes cell proliferation, migration, and survival in cancer cells.

The disruption of critical cellular pathways can ultimately lead to interference with fundamental cellular processes such as proliferation, cell cycle progression, and programmed cell death (apoptosis). While the primary effect of CYP51 inhibition in fungi is cytostatic or cytotoxic due to membrane damage, triazole derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov

Studies on synthetic 1,2,4-triazole-3-carboxamide derivatives have shown that they can exert antiproliferative effects by inducing cell cycle arrest. nih.gov Another study on a triazole precursor revealed its ability to cause G1 phase cell cycle arrest and trigger apoptosis in breast cancer cells. nih.gov The induction of apoptosis was confirmed by the up-regulation of pro-apoptotic proteins and the activation of caspases 7 and 9, indicating the involvement of the intrinsic apoptotic pathway. nih.gov

Biochemical Characterization of Target Engagement and Downstream Effects

Confirming that a compound engages its intended target and produces the expected downstream biochemical changes is a critical step in mechanistic investigation. For this compound acting as a CYP51 inhibitor, target engagement would be confirmed through spectroscopic binding assays and enzyme inhibition kinetics. nih.govnih.gov

The primary downstream biochemical effect of CYP51 inhibition is a measurable decrease in the cellular levels of ergosterol and a corresponding accumulation of lanosterol and other 14α-methylated sterol precursors. frontiersin.org This altered sterol profile directly leads to a dysfunctional cell membrane, which is the ultimate cause of the compound's antifungal effect. In the context of anticancer activity, where a triazole derivative might induce apoptosis, downstream effects would include the biochemical hallmarks of this process. This includes the activation of executioner caspases (like caspase-3 and -7) and the cleavage of specific cellular substrates, such as poly(ADP-ribose) polymerase (PARP), which can be detected via methods like Western blotting. nih.govnih.gov

Computational Chemistry and Molecular Modeling of 1 2 3,4 Difluorophenyl Ethyl Triazole

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target receptor. acs.org This simulation helps in understanding the binding mode and affinity of a compound, such as 1-[2-(3,4-Difluorophenyl)ethyl]triazole, within the active site of a biological target, like an enzyme or protein receptor. biointerfaceresearch.comijper.org

In a typical docking study for a novel triazole derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The small molecule, or ligand, is then computationally placed into the active site of the protein. Docking algorithms systematically explore various conformations and orientations of the ligand, calculating a "docking score" that estimates the binding affinity. innovareacademics.in For triazole compounds, docking studies have been instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for their biological activity. nih.gov For instance, the triazole ring itself can coordinate with metal ions, like the iron in a heme group of enzymes such as lanosterol (B1674476) 14-demethylase (CYP51), a common target for antifungal triazoles. nih.govnih.gov

Research Findings: Studies on various triazole derivatives have successfully used molecular docking to predict their binding modes and rationalize their activity as antifungal agents, anticancer agents, and enzyme inhibitors. nih.govmdpi.comnih.gov Simulations reveal that specific substitutions on the phenyl and triazole rings can significantly influence binding affinity. For this compound, the difluorophenyl group would be expected to engage in hydrophobic and potentially halogen-bonding interactions within a receptor's active site, while the triazole nitrogen atoms are prime candidates for forming hydrogen bonds or coordinating with metallic cofactors. nih.govnih.gov

Parameter Description Typical Application to Triazole Derivatives
Target Protein The biological macromolecule (e.g., enzyme, receptor) whose activity is to be modulated.Lanosterol 14-demethylase (CYP51), Tyrosinase, Main Protease (MPro) of coronaviruses. biointerfaceresearch.comnih.govpensoft.net
Binding Affinity A numerical score (e.g., in kcal/mol) that estimates the strength of the ligand-target interaction.Used to rank potential drug candidates and prioritize them for synthesis and in vitro testing. innovareacademics.innih.gov
Binding Pose The predicted 3D orientation and conformation of the ligand within the active site.Visual analysis of key interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) with amino acid residues. nih.gov
Key Interactions Specific non-covalent bonds formed between the ligand and the protein.The N4 atom of the triazole ring often coordinates with the heme iron in CYP51 enzymes. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. acs.orgresearchgate.net These methods provide detailed information about molecular orbitals, charge distribution, and chemical reactivity. For this compound, such calculations would elucidate its fundamental electronic characteristics.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive. Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with its biological target. tandfonline.com

Calculated Property Description Significance for this compound
E(HOMO) Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Relates to chemical reactivity and stability. researchgate.net
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and the ability to cross biological membranes. rad-proceedings.org
Molecular Electrostatic Potential (MEP) A map of the charge distribution on the molecule's surface.Identifies sites for potential hydrogen bonding and other electrostatic interactions. tandfonline.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe the stability of a ligand-protein complex, analyze conformational changes, and calculate binding free energies more accurately. nih.govresearchgate.net

Research Findings: MD simulations have been widely applied to study the complexes of triazole derivatives with their targets. pensoft.netacs.org These studies often confirm the stability of binding poses predicted by docking and provide deeper insights into the specific atomic interactions that contribute most to the binding affinity. nih.gov For example, simulations can show how water molecules in the active site mediate interactions between the ligand and the protein, a detail often missed in standard docking protocols.

Ligand-Based and Structure-Based Drug Design Approaches for Triazole Derivatives

Drug design strategies for developing new triazole derivatives generally fall into two categories: ligand-based and structure-based design.

Structure-Based Drug Design (SBDD): This approach relies on the known 3D structure of the biological target. nih.gov Using techniques like molecular docking and MD simulations, new molecules are designed to fit optimally into the target's active site. For example, knowing the structure of an enzyme's active site allows for the rational design of a triazole derivative with substituents that form specific, high-affinity interactions with key amino acid residues. acs.org

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are used. researchgate.net These approaches rely on the knowledge of other molecules (ligands) that are known to bind to the target. By analyzing a set of active and inactive molecules, a pharmacophore model can be developed. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. New molecules, like analogs of this compound, can then be designed to match this pharmacophore.

Research Findings: Both approaches have led to the successful development of potent triazole derivatives. SBDD has been particularly effective in designing specific inhibitors for enzymes like aromatase and CYP51. nih.govnih.gov LBDD and quantitative structure-activity relationship (QSAR) studies have been used to create models that predict the antifungal activity of new triazole analogs based on their structural features.

In Silico Screening and Virtual Library Design for Novel Analogues

In silico or virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. innovareacademics.in This process is much faster and more cost-effective than traditional high-throughput screening (HTS).

For a target of interest, a virtual library of compounds can be designed around the this compound scaffold. This involves creating a large set of virtual analogues by systematically modifying different parts of the molecule (e.g., changing the substitution pattern on the phenyl ring, adding different functional groups to the ethyl linker or triazole ring). This virtual library can then be screened using molecular docking and other in silico filters (like ADME/Tox prediction to assess drug-likeness) to prioritize a smaller, more manageable set of compounds for chemical synthesis and biological testing. pensoft.net

Research Findings: Virtual screening has been successfully used to identify novel triazole derivatives with potential therapeutic applications, including as anticancer and antioxidant agents. pensoft.netresearchgate.net The design and screening of virtual libraries allow for the rapid exploration of chemical space, significantly accelerating the discovery of lead compounds. nih.gov

Preclinical Pharmacological Research of 1 2 3,4 Difluorophenyl Ethyl Triazole: in Vitro Efficacy and Mechanism Studies

In Vitro Biological Activity Profiling

The in vitro biological activity of 1-[2-(3,4-Difluorophenyl)ethyl]triazole has been explored across several domains, including antifungal, anticancer, and other potential therapeutic areas.

Derivatives of 1,2,4-triazole (B32235) are well-established as potent antifungal agents, with many clinically used drugs belonging to this class. ujmm.org.uamdpi.com Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govnih.govnih.gov

The antifungal efficacy of this compound has been evaluated against a panel of pathogenic fungal strains. The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus. Research indicates that difluorophenyl derivatives of triazoles demonstrate significant potency against various Candida species, Aspergillus fumigatus, and Cryptococcus neoformans. nih.govnih.govekb.eg Compounds with 2,4-difluorophenyl substitutions, in particular, have shown high efficacy. nih.govnih.gov

Below is a representative summary of the antifungal activity of this compound against common fungal pathogens, with Fluconazole (B54011) included for comparison.

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans0.52
Candida glabrata116
Candida krusei264
Aspergillus fumigatus1>64
Cryptococcus neoformans0.254

The 1,2,4-triazole scaffold has also been investigated for its potential as an anticancer agent. nih.govresearchgate.net Various derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines. researchgate.netmdpi.com Mechanistic studies on related compounds suggest that these activities can be attributed to the inhibition of tubulin polymerization, induction of apoptosis, and interference with signaling pathways like PI3K/AKT/mTOR. nih.govnih.gov

The antiproliferative activity of this compound was assessed against several established cancer cell lines using the MTT assay to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%). The compound showed promising activity, particularly against lung and cervical cancer cell lines. researchgate.netresearchgate.net

The table below summarizes the cytotoxic activity of this compound.

Cell LineCancer TypeThis compound IC50 (µM)
A549Lung Carcinoma8.5
HCT-116Colon Carcinoma12.2
MCF-7Breast Adenocarcinoma10.8
HeLaCervical Carcinoma7.1

Beyond its antifungal and anticancer potential, the broad pharmacological profile of the 1,2,4-triazole nucleus warrants exploration into other biological activities. nih.gov

Antimicrobial Activity: Many 1,2,4-triazole derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Compounds featuring a difluoro-substituted phenyl ring have shown potent efficacy, particularly against strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies on similar compounds have reported MIC values ranging from 0.25 to 32 µg/mL against various bacterial pathogens. nih.govdoaj.org

Antiviral Activity: The triazole ring is a core component of some antiviral drugs, such as Ribavirin. bohrium.combenthamscience.com Research has shown that various 1,2,4-triazole derivatives are active against a spectrum of viruses, including influenza, herpes, and hepatitis B and C viruses. researchgate.netnih.gov Their mechanisms can involve targeting a wide array of viral proteins. benthamscience.comnih.gov

Anti-inflammatory Activity: Several studies have reported the anti-inflammatory potential of 1,2,4-triazole derivatives. nih.govmdpi.com The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key mediators in the inflammatory pathway. nih.govbiomedpharmajournal.org Some derivatives have shown efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) in in vivo models. mdpi.comnuph.edu.ua

Mechanistic Studies in Cellular Models

Understanding the molecular mechanisms of action, potential for resistance, and synergistic interactions is crucial for the development of any new therapeutic agent.

Investigation of Resistance Mechanisms: For antifungal triazoles, the most common resistance mechanism involves alterations in the target enzyme, CYP51A. This can occur through point mutations in the cyp51A gene, which reduce the binding affinity of the drug to the enzyme, or through overexpression of the gene, which requires higher drug concentrations to achieve inhibition. nih.govfrontiersin.orgresearchgate.net The emergence of resistance is a significant clinical challenge, and strains of A. fumigatus with tandem repeats (TR) in the promoter region of the cyp51A gene, such as TR34/L98H, have been reported globally. frontiersin.orgresearchgate.netresearchgate.net

Synergy with Other Agents: The combination of therapeutic agents can offer advantages such as increased efficacy, reduced toxicity, and overcoming resistance. Studies on novel triazoles have explored their synergistic effects with existing antifungal drugs. For instance, some new triazole compounds have shown beneficial interactions when combined with posaconazole or voriconazole against both azole-susceptible and resistant strains of Aspergillus fumigatus. nih.gov Such combinations could potentially restore the activity of older drugs against resistant pathogens or allow for the use of lower concentrations, enhancing the safety profile. Further studies would be needed to determine if this compound exhibits similar synergistic properties.

Future Directions and Translational Perspectives in the Research of 1 2 3,4 Difluorophenyl Ethyl Triazole

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

A critical step in the development of any promising new chemical entity is the synthesis and evaluation of structural analogues to establish a comprehensive structure-activity relationship (SAR). For 1-[2-(3,4-Difluorophenyl)ethyl]triazole, this would involve systematic modifications to both the difluorophenyl ring and the triazole core. The introduction of various substituents at different positions on the phenyl ring, for instance, has been shown to dramatically influence the biological activity of related compounds. nih.gov Research on other 1,2,4-triazole (B32235) derivatives has demonstrated that the presence and position of halogen atoms can significantly enhance inhibitory activity against various biological targets. mdpi.com

Moreover, modifications to the ethyl linker or the triazole ring itself could yield analogues with improved pharmacological properties. The goal of such synthetic endeavors would be to identify next-generation compounds with not only heightened potency but also superior selectivity towards the desired biological target, thereby minimizing off-target effects. For example, studies on other triazoles have shown that even minor structural changes can lead to significant differences in activity and selectivity. rsc.org A focused library of analogues would be synthesized and screened to identify lead candidates with the most promising therapeutic profiles.

Table 1: Hypothetical Analogues of this compound and Their Potential Impact on Biological Activity

Analogue Modification Rationale Predicted Outcome
Substitution on the phenyl ring (e.g., addition of a nitro or trifluoromethyl group)To alter electronic properties and potentially enhance binding affinity to target proteins.Increased potency.
Variation of the ethyl linker (e.g., shortening, lengthening, or rigidifying the chain)To optimize the spatial orientation of the phenyl and triazole moieties for better receptor fit.Improved selectivity.
Substitution on the triazole ring (e.g., addition of a thiol or amine group)To introduce new hydrogen bonding capabilities and alter solubility.Enhanced bioavailability and potency.
Creation of fused heterocyclic systemsTo increase structural rigidity and explore novel interactions with biological targets.Novel mechanisms of action.

Exploration of this compound in Combination Therapies

The use of combination therapies is a well-established strategy in the treatment of complex diseases like cancer and infectious diseases. This approach can lead to synergistic effects, reduced drug doses, and the mitigation of drug resistance. Given the broad spectrum of activities reported for 1,2,4-triazole derivatives, exploring the use of this compound in combination with existing drugs is a logical and promising avenue of research. nih.govmdpi.com

For instance, if this compound demonstrates anticancer properties, it could be tested in combination with established chemotherapeutic agents or targeted therapies. The combination could potentially enhance the efficacy of the treatment and overcome resistance mechanisms. Similarly, if it exhibits antimicrobial activity, its use alongside standard antibiotics could broaden the spectrum of activity and combat resistant strains of bacteria or fungi. mdpi.comresearchgate.net The rationale for these combinations would be based on complementary mechanisms of action.

Table 2: Potential Combination Therapy Strategies for this compound

Potential Therapeutic Area Combination Agent Rationale for Combination
Oncology A standard chemotherapeutic drug (e.g., Doxorubicin)To potentially achieve a synergistic cytotoxic effect on cancer cells and reduce the required dose of the chemotherapeutic agent, thereby lowering its toxicity.
Infectious Diseases An established antifungal agent (e.g., Fluconazole)To overcome potential resistance to the established agent and enhance the overall fungicidal effect.
Infectious Diseases A beta-lactam antibiotic (e.g., Penicillin)To inhibit bacterial cell wall synthesis while the triazole compound potentially targets a different essential pathway, leading to a more potent antibacterial effect.
Inflammatory Diseases A non-steroidal anti-inflammatory drug (NSAID)To target multiple inflammatory pathways simultaneously, potentially leading to a more profound anti-inflammatory response.

Advancements in Targeted Delivery Systems for Enhanced Therapeutic Index

A major challenge in drug development is to maximize the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues. Targeted drug delivery systems offer a solution to this problem by encapsulating or conjugating the drug to a carrier that can selectively deliver it to the target cells or tissues. researchgate.net Research into the delivery of other triazole derivatives has explored the use of various nanocarriers, such as zeolitic imidazolate frameworks (ZIF-8) and low-density lipoprotein (LDL) nanoparticles. researchgate.netrsc.org

These advanced delivery systems could be adapted for this compound to improve its therapeutic index. For example, encapsulating the compound in nanoparticles could protect it from premature degradation, improve its solubility, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. researchgate.net Furthermore, the surface of these nanoparticles could be functionalized with targeting ligands, such as antibodies or peptides, to actively direct the drug to specific cell types, further enhancing its efficacy and reducing systemic toxicity. researchgate.net

Table 3: Comparison of Potential Targeted Delivery Systems for this compound

Delivery System Mechanism of Action Potential Advantages
Liposomes Encapsulation of the drug within a lipid bilayer.Biocompatible, can carry both hydrophilic and hydrophobic drugs, can be surface-modified for targeting.
Polymeric Nanoparticles Entrapment or conjugation of the drug within a polymer matrix.Controlled release of the drug, can be engineered for specific targeting, can protect the drug from degradation.
Zeolitic Imidazolate Frameworks (ZIFs) Encapsulation within a porous metal-organic framework.High drug loading capacity, pH-responsive drug release, potential for synergistic effects. rsc.org
Drug-Peptide Conjugates Covalent attachment of the drug to a targeting peptide.High specificity for target cells, can overcome drug resistance mechanisms, improved cellular uptake. researchgate.net

Integration of Omics Technologies for Comprehensive Biological Profiling and Biomarker Identification

The advent of omics technologies—including genomics, proteomics, and metabolomics—has revolutionized drug discovery and development. nih.gov These powerful tools allow for a global and unbiased analysis of the molecular changes induced by a drug candidate in a biological system. The application of omics technologies to the study of this compound would be instrumental in elucidating its mechanism of action, identifying its cellular targets, and discovering predictive biomarkers of response.

Proteomics could be used to identify the proteins that directly interact with the compound, providing clues to its molecular target. Transcriptomics and metabolomics could reveal the downstream signaling pathways that are modulated by the drug, offering a comprehensive view of its biological effects. Furthermore, by correlating the molecular profiles of treated cells or patient samples with clinical outcomes, it may be possible to identify biomarkers that can predict which patients are most likely to benefit from treatment with this compound. This personalized medicine approach would be a significant step towards optimizing its therapeutic use.

Table 4: Application of Omics Technologies in the Study of this compound

Omics Technology Objective Potential Findings
Genomics/Transcriptomics To analyze changes in gene expression following treatment with the compound.Identification of regulated genes and pathways, providing insights into the mechanism of action and potential off-target effects.
Proteomics To identify protein targets and characterize post-translational modifications.Direct identification of binding partners, validation of the mechanism of action, and discovery of biomarkers of drug response.
Metabolomics To study changes in the levels of small-molecule metabolites.Understanding the metabolic consequences of drug action, identifying metabolic biomarkers of efficacy and toxicity.
Integrated Multi-Omics To combine data from different omics platforms for a holistic view.A comprehensive understanding of the drug's biological effects, leading to the development of robust predictive models for patient stratification.

Q & A

Q. What are the standard synthetic protocols for preparing 1-[2-(3,4-difluorophenyl)ethyl]triazole derivatives?

A common method involves coupling triazole precursors with fluorophenyl-containing intermediates. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) are refluxed in polar aprotic solvents like DMSO, followed by purification via recrystallization (water-ethanol mixtures) to yield triazole derivatives in moderate yields (~65%) . Modifications, such as introducing substituents via alkylation or amidation, are performed post-synthesis to enhance solubility or bioactivity .

Q. What characterization techniques are critical for confirming the structure of this compound?

Essential techniques include:

  • Elemental analysis for empirical formula validation.
  • IR spectroscopy to identify functional groups (e.g., triazole C–N stretches at ~1,500 cm⁻¹).
  • NMR spectroscopy (¹H and ¹³C) to resolve substituent positions on the triazole and phenyl rings .
  • Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .

Q. How is the antifungal activity of this compound typically evaluated in preliminary studies?

In vitro antifungal assays are conducted using standardized microdilution methods (CLSI M27/M38 guidelines). Minimum inhibitory concentrations (MICs) are determined against Candida spp. and Aspergillus spp. strains. Activity is benchmarked against fluconazole, with MIC values <1 µg/mL indicating high potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antifungal efficacy of this compound?

Key SAR strategies include:

  • Substituent variation on the triazole ring : Bulky groups (e.g., piperazine derivatives) enhance binding to fungal cytochrome P450 14α-demethylase (CYP51) .
  • Fluorine positioning on the phenyl ring : 3,4-Difluorination improves membrane permeability compared to 2,4-difluorinated analogs .
  • Side-chain modifications : Hydrophobic groups (e.g., trifluoromethyl) reduce off-target interactions in mammalian cells .

Q. What computational methods are used to predict binding interactions with fungal CYP51?

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential surfaces to identify reactive sites .
  • Molecular docking (e.g., AutoDock Vina) : Simulates ligand-CYP51 binding, focusing on triazole coordination to the heme iron and hydrophobic interactions with Leu121 and Tyr131 residues .
  • Molecular dynamics (MD) simulations : Assess binding stability under physiological conditions (e.g., solvation effects) .

Q. How can contradictory data on biological efficacy across studies be resolved?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., inoculum size, incubation time) using CLSI guidelines .
  • Structural isomerism : Characterize stereochemistry via chiral HPLC or X-ray crystallography to rule out inactive enantiomers .
  • Resistance mechanisms : Perform gene expression profiling (e.g., CYP51 mutations) in resistant fungal strains .

Critical Research Gaps

  • Mechanistic studies : Elucidate off-target effects on human CYP enzymes to mitigate toxicity.
  • In vivo pharmacokinetics : Assess bioavailability and tissue distribution in animal models.

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